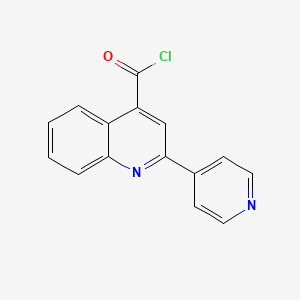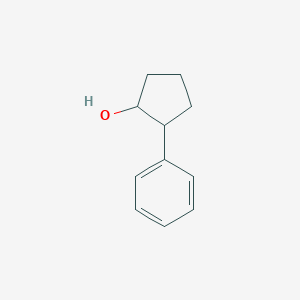
2-Phenylcyclopentanol
Overview
Description
2-Phenylcyclopentanol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Characterizations in Chemical Compounds
2-Phenylcyclopentanol is structurally related to a number of substances that have been investigated for various potential clinical applications. For example, Dybek et al. (2019) studied the synthesis and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, a research chemical that shares structural similarities with this compound. This study focused on differentiating between various isomers of this compound using advanced analytical techniques, highlighting the importance of structural variations in chemical research (Dybek et al., 2019).
Bioisosterism in Medicinal Chemistry
In the field of medicinal chemistry, bioisosteres such as bicyclo[1.1.1]pentane (BCP) have been explored as effective phenyl replacements. Measom et al. (2017) and Auberson et al. (2017) have conducted research on incorporating bicyclo[1.1.1]pentane within known inhibitors and other compounds, highlighting its potential as a phenyl substitute. These studies demonstrated that such replacements can impact the physicochemical profile and solubility of drug candidates (Measom et al., 2017); (Auberson et al., 2017).
Development of Novel Pharmaceuticals
Kanazawa et al. (2017) and Ma et al. (2019) focused on developing methodologies for the synthesis of multifunctionalized BCP derivatives. These derivatives are crucial in modern drug discovery for expanding the drug-like chemical space and optimizing drug candidates. Such research underscores the importance of this compound related structures in the creation of new pharmaceuticals (Kanazawa et al., 2017); (Ma et al., 2019).
Future Directions
The future directions for the study of 2-Phenylcyclopentanol could involve further exploration of its synthesis, chemical reactions, and properties. More research is needed to fully understand the potential applications of this compound in various fields such as organic synthesis, medicinal chemistry, and materials science .
Mechanism of Action
Biochemical Pathways
It’s worth noting that phenolic compounds, which include 2-phenylcyclopentanol, are known to play a role in plant defense against herbivores
Pharmacokinetics
Based on its chemical structure, it is predicted to have a logp value of 232, indicating that it is somewhat lipophilic . This could potentially affect its absorption and distribution within the body. Its water solubility at 25°C is estimated to be 913.1 mg/L , which could influence its bioavailability and excretion.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes that can interact with this compound. Specific studies on these factors for this compound are currently lacking .
Properties
IUPAC Name |
2-phenylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYMKMKCZAPNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311754 | |
| Record name | 2-phenylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-73-4 | |
| Record name | NSC245131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


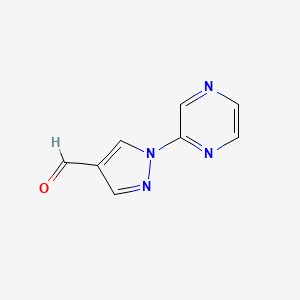
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)


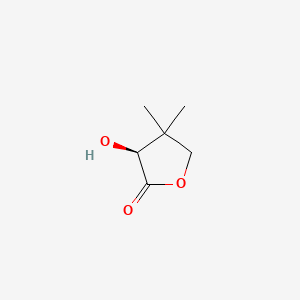
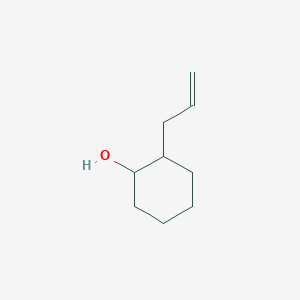
![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)
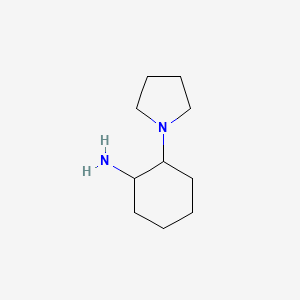


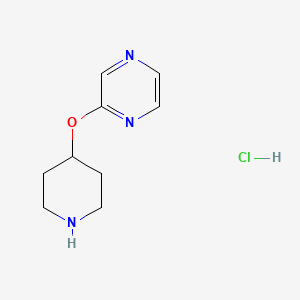
![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)

